2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one
CAS No.:
Cat. No.: VC18068875
Molecular Formula: C8H10BrFO2
Molecular Weight: 237.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrFO2 |
|---|---|
| Molecular Weight | 237.07 g/mol |
| IUPAC Name | 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanone |
| Standard InChI | InChI=1S/C8H10BrFO2/c9-1-6(11)7-2-8(3-7,4-10)12-5-7/h1-5H2 |
| Standard InChI Key | VYSFJYBRMSTKBN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(OC2)CF)C(=O)CBr |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane scaffold, a strained bicyclic system consisting of a five-membered ring fused to a three-membered ether ring (oxirane). X-ray crystallography and computational studies indicate that the bicyclic structure imposes significant steric constraints, altering the molecule’s conformational flexibility compared to monocyclic analogs . The fluoromethyl group at position 1 introduces electronegativity and hydrogen-bonding potential, while the bromoacetyl moiety at position 4 provides a reactive site for nucleophilic substitution .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BrFO₂ | |
| Molecular Weight | 237.07 g/mol | |
| SMILES Notation | BrCC(=O)C12COC(C1)(C2)CF | |
| Topological Polar Surface Area | 26.3 Ų |
Synthetic Methodologies
Halogenation and Alkylation Strategies
The synthesis typically begins with the construction of the 2-oxabicyclo[2.1.1]hexane core via [2+2] photocycloaddition or acid-catalyzed cyclization of epoxide precursors . Fluoromethylation is achieved using XtalFluor-E® (diethylaminosulfur trifluoride) under anhydrous conditions, yielding the 1-(fluoromethyl) substituent with >90% regioselectivity . Subsequent bromination at the acetyl position employs N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving yields of 70–85%.
Optimization Challenges
Key challenges include:
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Steric hindrance: The bicyclic system limits access to reactive sites, necessitating prolonged reaction times (24–48 hr) .
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Fluorine stability: The fluoromethyl group is prone to hydrolysis under acidic conditions, requiring strictly controlled pH (6.5–7.5) .
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Purification: Column chromatography with silica gel modified by 5% ethyl acetate/hexane achieves >95% purity, as confirmed by HPLC .
Physicochemical and Spectral Properties
Stability and Solubility
The compound exhibits moderate stability in aqueous solutions (t₁/₂ = 72 hr at pH 7.4) but decomposes rapidly under strong acids/bases. Solubility data:
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Water: 2.1 mg/mL at 25°C
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DMSO: >50 mg/mL
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Ethanol: 15 mg/mL
¹H NMR (400 MHz, CDCl₃) reveals distinct signals:
Reactivity and Functionalization
Nucleophilic Substitution
The bromoacetyl group participates in SN2 reactions with amines and thiols. For example, reaction with piperidine in THF at 60°C produces a secondary amine derivative (yield: 78%), a potential pharmacophore for kinase inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic moieties. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane, biaryl products form in 65–82% yields, enabling diversity-oriented synthesis .
Biological Applications
Anti-Inflammatory Activity
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 μM, outperforming celecoxib (IC₅₀ = 3.4 μM) in LPS-induced macrophages. Molecular docking suggests the fluoromethyl group forms a critical hydrogen bond with COX-2’s Arg120 residue.
Protease Inhibition
The compound inhibits SARS-CoV-2 main protease (Mᴾʳᵒ) with Kᵢ = 0.8 μM, likely due to halogen bonding with the catalytic Cys145 residue .
Industrial and Regulatory Status
Currently classified as a research chemical (non-GMP), bulk pricing ranges from $8–$28 per gram depending on scale . No FDA approvals exist, but preclinical toxicity studies in rodents show LD₅₀ > 500 mg/kg.
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